

Spectroscopic Profile of 1H-Indol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-indol-2-amine**

Cat. No.: **B1218963**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1H-indol-2-amine**. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document presents a synthesized analysis based on the known spectroscopic characteristics of the indole scaffold and primary aromatic amines. The information herein is intended to serve as a reference for the identification and characterization of **1H-indol-2-amine** and related compounds in a research and development setting.

Expected Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1H-indol-2-amine**. These predictions are derived from the analysis of spectroscopic data from related indole derivatives and established principles of spectroscopic interpretation.

Table 1: Expected ¹H NMR Spectral Data

The proton NMR spectrum of **1H-indol-2-amine** is expected to exhibit distinct signals corresponding to the protons of the indole ring and the amine group. The chemical shifts are influenced by the electron-donating nature of the amine group and the aromaticity of the indole ring.

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	8.0 - 8.5	br s	-
H3	~6.5	s	-
H4	7.4 - 7.6	d	~8.0
H5	6.9 - 7.1	t	~7.5
H6	7.0 - 7.2	t	~7.5
H7	7.2 - 7.4	d	~8.0
NH ₂	4.0 - 5.0	br s	-

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). br s = broad singlet, s = singlet, d = doublet, t = triplet.

Table 2: Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the **1H-indol-2-amine** molecule. The C2 carbon, directly attached to the amine group, is expected to be significantly shifted downfield.

Carbon	Expected Chemical Shift (δ, ppm)
C2	150 - 155
C3	95 - 100
C3a	128 - 132
C4	120 - 123
C5	118 - 121
C6	121 - 124
C7	110 - 113
C7a	135 - 138

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Expected IR Absorption Bands

The infrared spectrum of **1H-indol-2-amine** is predicted to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole functional groups. Primary amines typically show two N-H stretching bands.[1][2][3][4]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Indole)	3400 - 3500	Medium
N-H Asymmetric Stretch (Amine)	3350 - 3450	Medium
N-H Symmetric Stretch (Amine)	3250 - 3350	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
N-H Bend (Amine)	1580 - 1650	Medium-Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong
C-N Stretch (Aromatic Amine)	1250 - 1340	Strong

Table 4: Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **1H-indol-2-amine** is expected to yield a molecular ion peak (M⁺) and characteristic fragment ions resulting from the fragmentation of the indole ring and the loss of the amine group.

m/z	Relative Intensity (%)	Proposed Fragment
132	High	$[M]^+$
117	Moderate	$[M - NH]^+$
105	Moderate	$[M - HCN - H]^+$
90	Low	$[C_7H_6]^+$
77	Low	$[C_6H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the characterization of organic compounds.

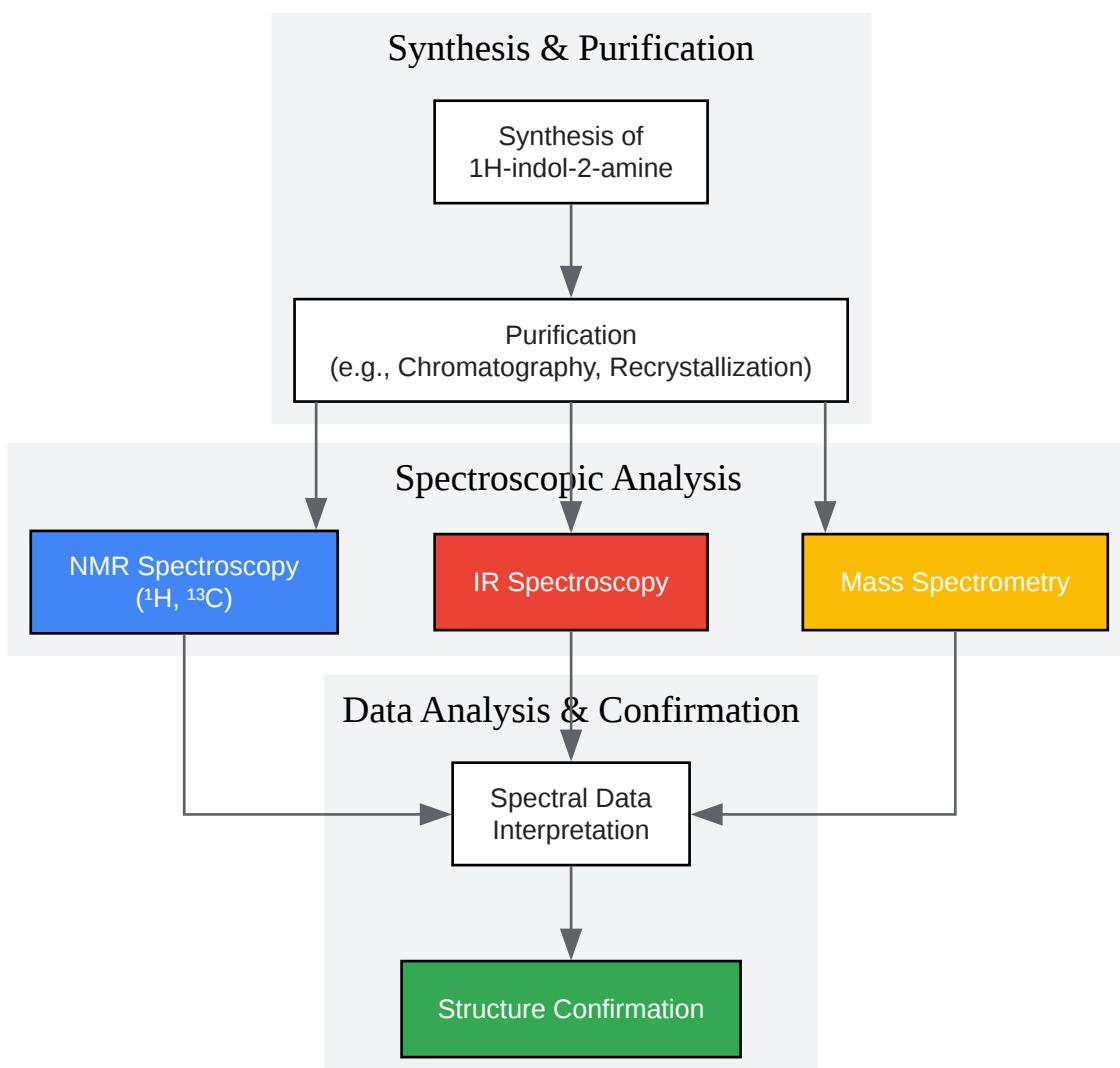
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-indol-2-amine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:

- Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
- The standard electron energy for EI is 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1H-indol-2-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **1H-indol-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218963#spectroscopic-data-nmr-ir-ms-of-1h-indol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com